molecular formula C24H25N3O2 B2823765 Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 338792-80-6

Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2823765
CAS No.: 338792-80-6
M. Wt: 387.483
InChI Key: SAUAKOQOAKHRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate is a chemical compound with the molecular formula C24H25N3O2 and a molecular weight of 387.48 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyridine carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate typically involves the reaction of 4-(diphenylmethyl)piperazine with methyl 2-chloropyridine-3-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an antagonist or agonist at certain neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(benzyl)piperazin-1-yl]pyridine-3-carboxylate
  • Methyl 2-[4-(phenylmethyl)piperazin-1-yl]pyridine-3-carboxylate

Uniqueness

Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to the presence of the diphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

methyl 2-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-29-24(28)21-13-8-14-25-23(21)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUAKOQOAKHRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.